molecular formula C17H24N6O2S B5514704 2-({[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

2-({[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

Cat. No. B5514704
M. Wt: 376.5 g/mol
InChI Key: AFUQNHRNRJZULA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds containing thiazole and pyrazole moieties typically involves multi-step reactions, starting from basic heterocyclic precursors. For example, thiazole derivatives have been synthesized through reactions involving thiol with aldehydes in acidic media, followed by further functionalization (Fedotov & Hotsulia, 2023). Similarly, pyrazole derivatives are often synthesized by condensing hydrazine hydrate with various ketones or aldehydes to form intermediates, which are then further reacted to achieve desired substitutions (Gouda et al., 2010).

Molecular Structure Analysis

The structure of such compounds is typically confirmed using techniques like NMR spectroscopy, X-ray crystallography, and elemental analysis. These techniques allow for the elucidation of the molecular framework and the identification of specific functional groups present in the compound (Bol’but et al., 2014).

Chemical Reactions and Properties

Compounds containing pyrazole and thiazole rings are known for participating in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. These reactions are often leveraged to introduce new functional groups or to modify existing ones for desired properties (Dorokhov et al., 1993).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. For example, the introduction of substituents on the thiazole or pyrazole rings can significantly affect the compound's physical characteristics, including its stability and crystallinity (Hassan et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of thiazole and pyrazole derivatives are governed by the electron-donating or withdrawing nature of substituents attached to the heterocyclic core. These properties are crucial in determining their potential biological activities and interactions with other molecules (Senthilkumar et al., 2021).

properties

IUPAC Name

2-[[[2-(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]amino]methyl]-N,N-dimethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2S/c1-11-15(26-12(2)19-11)8-16(24)18-9-13-7-14-10-22(17(25)21(3)4)5-6-23(14)20-13/h7H,5-6,8-10H2,1-4H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUQNHRNRJZULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NCC2=NN3CCN(CC3=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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